D-Lysine is a natural product found in Daphnia pulex with data available.
D-Lysine
CAS No.: 923-27-3
Cat. No.: VC21540884
Molecular Formula: C6H14N2O2
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 923-27-3 |
---|---|
Molecular Formula | C6H14N2O2 |
Molecular Weight | 146.19 g/mol |
IUPAC Name | (2R)-2,6-diaminohexanoic acid |
Standard InChI | InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1 |
Standard InChI Key | KDXKERNSBIXSRK-RXMQYKEDSA-N |
Isomeric SMILES | C(CCN)C[C@H](C(=O)O)N |
SMILES | C(CCN)CC(C(=O)O)N |
Canonical SMILES | C(CCN)CC(C(=O)O)N |
Boiling Point | 310.00 to 312.00 °C. @ 760.00 mm Hg |
Melting Point | 218.00 °C. @ 760.00 mm Hg |
Chemical Structure and Properties
Molecular Identity
D-Lysine, also known as (2R)-2,6-diaminohexanoic acid, possesses the chemical formula C6H14N2O2 with a molecular weight of 146.19 g/mol . It contains an α-amino group, an α-carboxylic acid group, and a side chain with a terminal amino group (CH2)4NH2 . The "D" designation refers to the stereochemistry at the α-carbon, which is in the R configuration, opposite to the S configuration found in the biologically prevalent L-lysine .
Physical Properties
D-Lysine appears as an off-white to pale beige crystalline solid with distinctive physical properties as detailed in Table 1 .
Property | Value |
---|---|
Melting point | 218°C (decomposition) |
Boiling point | 311.5±32.0°C (Predicted) |
Density | 1.125±0.06 g/cm³ (Predicted) |
Solubility | Soluble in water |
pKa | 2.49±0.24 (Predicted) |
LogP | -0.734 (estimated) |
The compound exhibits excellent water solubility and is typically stored at -20°C to maintain stability . The physical state is solid at room temperature, with its molecular structure containing one chiral atom .
Chemical Identifiers
D-Lysine is registered with specific chemical identifiers that facilitate its unambiguous identification across scientific databases and literature, as shown in Table 2 .
Identifier Type | Value |
---|---|
CAS Registry Number | 923-27-3 |
DrugBank ID | DB03252 |
HMDB ID | HMDB0003405 |
InChI Key | KDXKERNSBIXSRK-RXMQYKEDSA-N |
SMILES | NCCCCC@@HC(O)=O |
Biological Significance
Biochemical Classification
In the Human Metabolome Database, D-lysine is classified as a primary metabolite, indicating its direct involvement in an organism's growth, development, or reproduction . It exists across the biological spectrum, from bacteria to humans, though its roles differ significantly from the essential L-lysine .
Applications and Research
Polymer and Surface Science
D-Lysine serves as a key component in the synthesis of poly-D-lysine, a positively charged polymer widely used as a coating for cell culture substrates . This application exploits its cationic properties to facilitate cell adhesion to surfaces, particularly in neuronal and other primary cell cultures . The polymer's positive charge interacts with negatively charged cell membranes, enhancing attachment to synthetic surfaces .
Glycation Inhibition
Research has demonstrated that D-lysine possesses the ability to reduce non-enzymatic glycation in vitro . This property has potential implications for conditions characterized by pathological protein glycation, such as diabetes complications and certain age-related disorders .
Drug Delivery Systems
Poly-D-lysine chains have shown promise as nonspecific adhesion-promoting molecules with potential applications as polymeric drug carriers . This application leverages the unique chemical properties of D-lysine to develop novel drug delivery platforms .
Antimicrobial Peptide Development
Recent research has explored the substitution of L-lysine with D-lysine in antimicrobial peptides. A significant finding demonstrates that selective D-lysine substitution can substantially decrease peptide toxicity to eukaryotic cells while preventing degradation by common proteases . This approach maintains antimicrobial activity while improving selectivity and stability, offering potential for developing more effective therapeutic agents .
Comparative Analysis with L-Lysine
Structural Differences
While D-lysine and L-lysine share identical chemical formulas and functional groups, their critical difference lies in the spatial orientation around the α-carbon atom . This stereochemical distinction results in different three-dimensional structures that dramatically affect biological recognition and functionality . L-lysine features the S configuration at the α-carbon, while D-lysine has the R configuration .
Enzyme Interactions
D-Lysine interacts with specific enzymes including alanine racemase (catabolic) and diaminopimelate decarboxylase, though the pharmacological action remains classified as "unknown" in current databases . These enzymatic interactions differ substantially from those of L-lysine due to the stereochemical differences .
Analytical Considerations
Spectroscopic Identification
The stereochemical nature of D-lysine necessitates specific analytical approaches for accurate identification and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound, while mass spectrometry enables precise molecular weight determination . Chromatographic techniques, particularly those employing chiral stationary phases, are essential for distinguishing between D-lysine and its L-enantiomer in complex biological samples .
Structural Visualization
The three-dimensional structure of D-lysine has been characterized through X-ray crystallography and is available in structural databases like the Protein Data Bank . These structural data facilitate computational studies and molecular modeling of D-lysine interactions with biological macromolecules, supporting rational design of D-lysine-based applications .
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